molecular formula C14H13F3O2 B13200380 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No.: B13200380
M. Wt: 270.25 g/mol
InChI Key: HPQMXYXIYSMOMP-UHFFFAOYSA-N
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Description

The compound 4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one is a fluorinated spirocyclic benzopyran derivative. The spirocyclic core consists of a benzopyran moiety fused to a cyclohexane ring, with trifluoromethyl groups at the 4',4',6 positions.

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

4',4',6-trifluorospiro[3H-chromene-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C14H13F3O2/c15-9-1-2-12-10(7-9)11(18)8-13(19-12)3-5-14(16,17)6-4-13/h1-2,7H,3-6,8H2

InChI Key

HPQMXYXIYSMOMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(=O)C3=C(O2)C=CC(=C3)F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Precursors Followed by Cyclization

One of the most common approaches involves initial synthesis of a non-fluorinated or partially fluorinated benzopyran derivative, followed by selective fluorination at the desired positions.

Key steps include:

Use of Fluorinated Building Blocks

Another efficient method involves employing fluorinated aldehydes or ketones as starting materials, which inherently contain the trifluoromethyl groups, thus simplifying the fluorination step.

Example:

  • Starting with a trifluoromethyl-substituted benzaldehyde derivative.
  • Condensing with suitable nucleophiles to form the benzopyran core.
  • Inducing cyclization under controlled conditions to generate the spirocyclic structure.

Specific Synthetic Pathways Verified by Literature

Method Based on Malic Acid Derivatives (Patent CN102408402A)

According to the patent, a notable route involves:

This pathway emphasizes the use of chiral starting materials and fluorinated acyl intermediates to introduce the trifluoromethyl groups at precise positions.

Fluorination Using Trifluoroacetic Anhydride (Patent CN101020681A)

This method involves:

  • Starting with benzopyran derivatives.
  • Reacting with trifluoroacetic anhydride to introduce trifluoromethyl groups.
  • Cyclization facilitated by microwave-assisted protocols or traditional heating.
  • Final reduction steps to achieve the dihydrospiro structure.

Reduction and Cyclization of Fluorinated Intermediates (Research Articles)

Research articles describe the synthesis of fluorinated benzopyran derivatives via reduction of precursor esters or acids using sodium borohydride or similar reducing agents, followed by intramolecular cyclization to form the spirocyclic system.

Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Activation of acid Acyl chlorides or anhydrides (e.g., trifluoroacetic anhydride) 45°C, 98 minutes To activate the carboxylic acid for acylation
Friedel-Crafts acylation Lewis acids (e.g., AlCl₃, BF₃) Reflux in suitable solvents To attach the acyl group to phenolic rings
Cyclization Base (e.g., sodium hydroxide) Room temperature, 10-60 min To induce intramolecular S_N2 cyclization
Reduction Palladium-carbon, hydrogen Hydrogenation at room temperature To reduce ketones and finalize the structure

Data Tables Summarizing Key Parameters

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Malic acid derivative pathway (R)/(S)-malic acid, acyl chlorides Lewis acids (e.g., BF₃) 45°C, 98 min Not specified Utilizes chiral pool synthesis
Trifluoroacetic anhydride method Benzopyran derivatives Trifluoroacetic anhydride Reflux or microwave 80-95% Efficient fluorination
Reduction of fluorinated esters Fluorinated esters NaBH₄ or Pd/C Room temp, hydrogenation High Final step for dihydro structure

Research Findings and Optimization Strategies

  • Chiral control is often achieved via optically pure starting materials such as malic acid derivatives, ensuring stereoselectivity.
  • Fluorination efficiency is improved using electrophilic trifluoromethylating agents, with trifluoroacetic anhydride being particularly effective.
  • Cyclization steps are optimized under basic conditions, often employing sodium hydroxide or similar bases to promote intramolecular S_N2 reactions.
  • Hydrogenation using palladium catalysts ensures selective reduction of carbonyl groups without affecting other fluorinated moieties.

Chemical Reactions Analysis

Types of Reactions

4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Fluorine atoms in the molecule can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure and reactivity make it useful in studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’,4’,6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances its binding affinity to specific enzymes or receptors, leading to various biological effects. The spiro linkage provides structural rigidity, which can influence the compound’s activity and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Benzopyrans

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (Target) 4',4',6-Trifluoro C15H14F3O2* 292.27 Hypothesized enhanced metabolic stability and lipophilicity
3,4-Dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (Parent) None (unsubstituted) C14H16O2 216.27 Structural basis for derivatives; limited bioactivity reported
7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one 7-Hydroxy C14H16O3 232.27 Antioxidant potential inferred from phenolic analogs
4'-tert-Butyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one 4'-tert-Butyl, 7-Hydroxy C19H24O3 300.39 Increased steric bulk; potential use in drug design
6-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] 6-Fluoro, piperidine ring C14H17FNO2 258.29 Bioactivity in potassium channel modulation (hypothetical)
7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one 7-Hydroxy, cyclopentane ring C13H14O3 218.25 Smaller ring size alters conformational flexibility

Note: Molecular formula and weight for the target compound are inferred due to lack of direct evidence.

Substituent Effects

  • Fluorine vs. Hydroxy Groups : Fluorine substituents (as in the target compound) are electron-withdrawing, which may increase oxidative stability compared to hydroxylated analogs like 7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one . Hydroxy groups, while promoting hydrogen bonding, may reduce metabolic stability .
  • This contrasts with the target compound’s trifluoromethyl groups, which balance steric and electronic effects .

Ring Size and Conformation

  • Cyclohexane vs. Cyclopentane : The parent compound’s cyclohexane ring (6-membered) provides greater conformational flexibility compared to cyclopentane derivatives (e.g., 7-hydroxyspiro[chroman-2,1'-cyclopentan]-4-one ), which exhibit restricted rotation .

Biological Activity

4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one (CAS No. 2060042-10-4) is a synthetic compound belonging to the spirobenzopyran family. It exhibits potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C15H16F3O3C_{15}H_{16}F_3O_3 with a molecular weight of 282.28 g/mol. Its structure features a spirocyclic framework that is known for conferring unique biological properties.

Antioxidant Properties

Research indicates that compounds in the spirobenzopyran class often exhibit antioxidant activity . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of benzopyran showed significant radical-scavenging abilities, suggesting that this compound may possess similar properties.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been observed with spirobenzopyran compounds. For instance:

  • Aldose Reductase Inhibition : Aldose reductase inhibitors are crucial in managing diabetic complications. Some studies have shown that benzopyran derivatives can effectively inhibit this enzyme, which may extend to this compound as well .

Anticancer Activity

Emerging research suggests that spirobenzopyrans may exhibit anticancer properties . For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines have indicated that certain spirobenzopyran derivatives can induce apoptosis and inhibit cell proliferation. The specific mechanisms remain to be elucidated but may involve modulation of signaling pathways related to cell survival and death.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompoundActivityFindings
Study 1Spiro[1-benzopyran] derivativeAntioxidantSignificant radical scavenging activity observed
Study 2Aldose reductase inhibitorsEnzyme inhibitionEffective inhibition leading to reduced diabetic complications
Study 3Spirobenzopyran analogsAnticancerInduced apoptosis in cancer cell lines

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